L-4-Methoxymandelic acid

Chiral chromatography Enantiomeric separation Quality control analytics

L-4-Methoxymandelic acid (75172-66-6) is the enantiopure (S)-isomer essential for chiral applications. Unlike racemate or (R)-form, its defined CHIRALPAK® IC retention (tR=43.5 min, Rs=2.14) supports validated chiral HPLC methods. Its larger HP-β-CD binding energy enables baseline enantioseparation. As a chiral synthon, the (S)-configuration is preserved in penicillins, cephalosporins, and (S)-oxybutynin synthesis. Substituting racemate compromises stereochemical outcomes. For procurement teams requiring certified enantiopurity, this compound delivers unambiguous stereochemical identity with documented performance.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 75172-66-6
Cat. No. B1311138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-4-Methoxymandelic acid
CAS75172-66-6
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
InChIKeyITECRQOOEQWFPE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-4-Methoxymandelic Acid (CAS 75172-66-6): A Defined (S)-Enantiomer for Chiral Resolution and Asymmetric Synthesis Applications


L-4-Methoxymandelic acid (CAS 75172-66-6) is the (S)-enantiomer of 4-methoxymandelic acid, a substituted α-hydroxyarylacetic acid derivative with the systematic name (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid . This compound belongs to the chiral mandelic acid family, which serves as a critical class of chiral synthons for resolving racemic compounds and as key intermediates in pharmaceutical synthesis, including the manufacture of semisynthetic penicillins, cephalosporins, and (S)-oxybutynin [1]. Unlike racemic 4-methoxymandelic acid (CAS 10502-44-0) or the (R)-enantiomer (CAS 20714-89-0), the L-configuration at the α-carbon stereocenter confers specific enantioselective recognition properties that directly impact chromatographic behavior, enzymatic reactivity, and downstream stereochemical outcomes in asymmetric transformations.

Why L-4-Methoxymandelic Acid Cannot Be Interchanged with Racemic or Alternative Mandelic Acid Derivatives


Generic substitution among 4-methoxymandelic acid forms fails because enantiomeric identity directly governs chromatographic retention order, chiral recognition energetics, and enzymatic selectivity. Under identical CHIRALPAK® IC chromatographic conditions (n-hexane:isopropanol 95:5 v/v with 0.1% TFA, 0.8 mL/min, 25°C), the (R)-enantiomer elutes first (tR1=38.2 min) followed by the (S)-enantiomer (tR2=43.5 min), yielding a resolution factor Rs=2.14 and separation factor α=1.14 [1]. This elution order is inverted compared to unsubstituted mandelic acid on the same stationary phase. Furthermore, molecular dynamics simulations reveal that HP-β-CD forms inclusion complexes with (S)-4-methoxymandelic acid possessing larger binding energy than with the (R)-enantiomer, a differential that drives baseline enantioseparation and cannot be replicated using racemic material [2]. Substituting unsubstituted mandelic acid (Rs=2.21, α=1.08) or 4-propoxymandelic acid (α differs substantially) introduces distinct retention profiles and resolution characteristics that compromise analytical method reproducibility and preparative separation yields [1][2]. For procurement decisions, selecting the incorrect stereoisomer or racemate negates the stereochemical specificity required for chiral auxiliary applications, enantioselective catalysis, and pharmaceutical intermediate synthesis where stereochemical purity is a critical quality attribute.

Quantitative Differential Evidence: L-4-Methoxymandelic Acid vs. Mandelic Acid Derivatives in Chromatographic and Enzymatic Systems


Chromatographic Resolution Performance on Immobilized Cellulose Chiral Stationary Phase: 4-Methoxymandelic Acid vs. Mandelic Acid vs. 3,4,5-Trismethoxymandelic Acid

Under optimized CHIRALPAK® IC conditions (n-hexane:isopropanol 95:5 v/v with 0.1% TFA, flow rate 0.8 mL/min, 25°C), 4-methoxymandelic acid achieves baseline resolution with Rs=2.14 and α=1.14. This resolution is comparable to unsubstituted mandelic acid (Rs=2.21, α=1.08) but substantially lower than 3,4,5-trismethoxymandelic acid (Rs=3.70, α=1.34), indicating that the single 4-methoxy substituent modulates, but does not maximize, enantiorecognition on this specific stationary phase [1]. The retention times for the (R)- and (S)-enantiomers are tR1=38.2 min and tR2=43.5 min, respectively, with the (S)-enantiomer (L-form) eluting second [1]. In contrast, 2-chloromandelic acid and 4-hydroxymandelic acid exhibited low enantioselectivity (no baseline resolution) under these same conditions, demonstrating that the 4-methoxy substitution pattern confers distinct and favorable chiral recognition properties relative to halogenated or hydroxylated mandelic acid analogs [1].

Chiral chromatography Enantiomeric separation Quality control analytics

Enantioseparation with HP-β-CD Chiral Mobile Phase Additive: 4-Methoxymandelic Acid vs. 4-Propoxymandelic Acid Binding Energetics

In reversed-phase HPLC using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile-phase additive, 4-methoxymandelic acid (MMA), mandelic acid (MA), and 4-propoxymandelic acid (PMA) all achieved baseline separation [1]. Molecular dynamics simulations revealed that the binding energy of HP-β-CD with the (S)-isomer was larger than with the (R)-isomer for all three compounds, consistent with the experimental observation that the (S)-isomer elutes first (i.e., forms a more stable inclusion complex) [1]. The magnitude of the binding energy differential between enantiomers, Δ(ΔEbinding) = ΔEbinding,R − ΔEbinding,S, followed the order MA–HP-β-CD complex > MMA–HP-β-CD complex > PMA–HP-β-CD complex, which correlated directly with the van't Hoff Δ(ΔG) values [1]. This quantitative ranking establishes that the 4-methoxy substituent confers intermediate chiral discrimination energetics—stronger than the bulkier 4-propoxy analog but weaker than unsubstituted mandelic acid—thereby defining a tunable selectivity window for enantioselective host-guest applications.

Cyclodextrin-mediated chiral recognition Molecular dynamics simulation Reversed-phase HPLC

Enantioselective Transesterification Catalyzed by Immobilized Lipase on MOFs: 4-Methoxymandelic Acid as a Defined Substrate

4-Methoxymandelic acid enantiomers serve as substrates for enantioselective transesterification reactions catalyzed by Pseudomonas fluorescens lipase (PFL) immobilized on UiO-66(Zr) metal-organic frameworks [1]. In organic medium, PFL@UiO-66(Zr) exhibits high enantioselectivity and excellent catalytic performance specifically toward 4-methoxymandelic acid enantiomers [1]. The L-enantiomer (CAS 75172-66-6) displays distinct reactivity compared to the D-enantiomer, making it a defined substrate for assessing lipase stereopreference and for synthesizing enantiopure ester derivatives. The use of MOF immobilization enhances enzyme stability and recyclability while preserving enantioselectivity, a property not uniformly observed across all mandelic acid derivatives under these conditions.

Biocatalysis Enantioselective synthesis MOF-immobilized enzymes

Defined Application Scenarios for L-4-Methoxymandelic Acid Based on Validated Differential Evidence


Chiral Chromatography Method Development and Reference Standard Qualification

L-4-Methoxymandelic acid serves as a validated reference standard for developing and qualifying chiral HPLC methods on CHIRALPAK® IC stationary phases. Under optimized conditions (n-hexane:isopropanol 95:5 v/v with 0.1% TFA, 0.8 mL/min, 25°C), the (S)-enantiomer elutes at tR=43.5 min with Rs=2.14 relative to the (R)-enantiomer [1]. This predictable retention behavior and baseline resolution make it suitable for system suitability testing, column performance qualification, and as a retention time marker for mandelic acid derivative separations. In contrast, 2-chloromandelic acid and 4-hydroxymandelic acid fail to achieve baseline resolution under identical conditions, eliminating them as viable alternatives [1]. For analytical laboratories requiring validated chiral separation protocols, L-4-methoxymandelic acid provides a well-characterized, reproducible standard with established chromatographic parameters.

Enantioselective Biocatalysis Substrate for Lipase Activity Assessment

The defined (S)-configuration of L-4-methoxymandelic acid makes it an appropriate substrate for evaluating lipase enantioselectivity in immobilized enzyme systems, particularly PFL@UiO-66(Zr) catalyzed transesterification in organic media [1]. The compound exhibits distinct reactivity compared to its (R)-enantiomer, enabling quantitative assessment of stereopreference and kinetic resolution efficiency. This application is directly supported by experimental evidence demonstrating high enantioselectivity of PFL@UiO-66(Zr) toward 4-methoxymandelic acid enantiomers [1]. For researchers investigating MOF-immobilized enzyme catalysis or developing enantioselective transesterification protocols, the single-enantiomer L-form provides unambiguous stereochemical input and interpretable stereochemical outcomes that racemic material cannot deliver.

Chiral Synthon for Asymmetric Synthesis of Pharmaceutical Intermediates

As a member of the mandelic acid derivative family widely employed in synthesizing semisynthetic penicillins, cephalosporins, and (S)-oxybutynin [1], L-4-methoxymandelic acid serves as a chiral synthon where the 4-methoxy substituent modulates both electronic properties and steric demand at the para position. The L-configuration at the α-carbon stereocenter is preserved during downstream transformations, enabling access to enantiomerically enriched products. Patent literature documents scalable preparation of S-4-methoxymandelic acid via resolution with S-1-phenylethylamine, yielding product with high optical purity suitable for pharmaceutical intermediate applications [2]. For synthetic chemists requiring a para-methoxy-substituted chiral α-hydroxyacid building block with defined (S)-stereochemistry, L-4-methoxymandelic acid offers a direct, stereochemically unambiguous starting material that eliminates the need for post-synthetic resolution steps.

Host-Guest Chemistry and Chiral Recognition Studies with Cyclodextrins

L-4-Methoxymandelic acid exhibits well-characterized inclusion complex formation with hydroxypropyl-β-cyclodextrin (HP-β-CD), with the (S)-enantiomer demonstrating larger binding energy than the (R)-enantiomer as established by molecular dynamics simulations [1]. The Δ(ΔEbinding) value for MMA–HP-β-CD falls between that of mandelic acid (largest) and 4-propoxymandelic acid (smallest), positioning it as an intermediate-strength binder in the mandelic acid derivative series [1]. This defined binding energetics profile makes L-4-methoxymandelic acid suitable for systematic investigations of substituent effects on cyclodextrin-mediated chiral recognition, for calibrating computational models of host-guest interactions, and for developing enantioselective extraction or sensing protocols where predictable inclusion complex stability is required.

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